Tris(vinyldimethylsiloxy)methylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

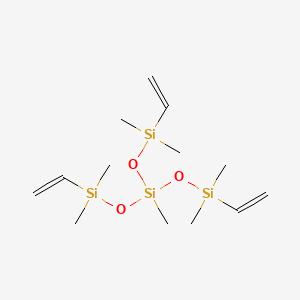

Structure

3D Structure

Properties

IUPAC Name |

tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHUWZVHLZEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208862 | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60111-52-6 | |

| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tris(vinyldimethylsiloxy)methylsilane" chemical properties and structure

An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane

Executive Summary

This compound is a specialized organosilicon compound characterized by a central methylsilane core functionalized with three vinyldimethylsiloxy groups. This unique trifunctional architecture positions it as a critical building block in advanced materials science. The presence of three reactive vinyl groups on a flexible siloxane framework allows it to act as a highly effective crosslinking agent and a versatile monomer. It is instrumental in the synthesis of complex silicone polymers, rubbers, and resins.[1][2] The siloxane backbone imparts desirable properties such as thermal stability, low-temperature flexibility, and hydrophobicity, while the vinyl functionalities provide sites for hydrosilylation, free-radical polymerization, and other addition reactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for professionals in research and development.

Molecular Structure and Physicochemical Properties

Molecular Architecture

The core of this compound, CAS No. 60111-52-6, consists of a central silicon atom bonded to a single methyl group and three oxygen atoms.[2] Each oxygen atom serves as a bridge to a dimethylvinylsilyl group (-Si(CH₃)₂CH=CH₂). This structure, with its molecular formula C₁₃H₃₀O₃Si₄, results in a well-defined, branched siloxane.[2][3] The molecule's reactivity is dominated by the three terminal vinyl groups, making it an ideal precursor for creating three-dimensional polymer networks. The siloxane (Si-O-Si) linkages provide significant rotational freedom, leading to high flexibility in the resulting polymer chains.

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 60111-52-6 | [2] |

| Molecular Formula | C₁₃H₃₀O₃Si₄ | [2] |

| Molecular Weight | 346.72 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Density | 0.89 g/cm³ | [1] |

| Boiling Point | 135 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 179 °C | [1] |

| Refractive Index | 1.4148 | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide. | [1] |

| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C in a dry, ventilated area. | [1][2] |

Synthesis and Reaction Mechanisms

Synthetic Strategy

The synthesis of this compound is typically achieved through the controlled co-hydrolysis of appropriate chlorosilane precursors. The fundamental principle is to combine a trifunctional silane core with a monofunctional silane that provides the desired vinyl group.

Causality of Precursor Selection:

-

Methyltrichlorosilane (CH₃SiCl₃): This precursor is chosen to form the central CH₃-Si-(O-)₃ core. Its three chlorine atoms are hydrolyzable, providing the three sites needed to attach the siloxy arms.

-

Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl): This precursor provides the terminal vinyldimethylsiloxy groups. Its single chlorine atom allows it to cap the reactive sites generated from the hydrolysis of methyltrichlorosilane, preventing further polymerization at these ends and ensuring the introduction of a reactive vinyl group.

The reaction proceeds by carefully controlled hydrolysis of the Si-Cl bonds to form reactive silanols (Si-OH), which then undergo condensation to form stable siloxane (Si-O-Si) linkages. The stoichiometry of the reactants is critical to ensure the desired product is formed with high yield and to minimize the formation of unwanted oligomers or polymers.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative example and must be adapted and performed with appropriate safety measures by qualified personnel.

-

Reactor Setup: A 1L, three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet (to vent HCl). The entire apparatus is purged with dry nitrogen.

-

Hydrolysis Medium: Charge the flask with 500 mL of a buffered aqueous solution (e.g., water with sodium bicarbonate) and cool to 0-5°C in an ice bath. The base is crucial to neutralize the HCl byproduct as it forms, driving the reaction to completion.

-

Precursor Addition: Prepare a mixture of methyltrichlorosilane (1 mole) and vinyldimethylchlorosilane (3.1 moles) in 200 mL of a non-polar solvent like toluene. The slight excess of the monofunctional silane ensures complete capping of the trifunctional core. Add this mixture dropwise to the stirred, cooled hydrolysis medium over 2-3 hours, maintaining the temperature below 10°C.

-

Reaction & Neutralization: After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature. The organic phase will separate from the aqueous phase.

-

Workup: Transfer the reaction mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine until the aqueous wash is neutral (pH ~7).

-

Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. The complete removal of water is critical to prevent unwanted side reactions during distillation.

-

Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional vacuum distillation to yield the final this compound as a clear liquid.

Core Applications and Functional Insights

The trifunctional nature of this molecule makes it a valuable component in formulating high-performance materials.

-

Crosslinking Agent for Silicone Elastomers: The vinyl groups readily participate in platinum-catalyzed hydrosilylation reactions with Si-H functional polymers. This "addition cure" mechanism is a cornerstone of manufacturing high-purity silicone rubbers (RTVs and LSRs). The three-dimensional network created by this crosslinker significantly enhances the mechanical properties, such as tensile strength and modulus, and improves the thermal stability of the final elastomer.

-

Monomer for Specialty Resins: It can be used as a monomer in the synthesis of silicone resins with a high density of reactive sites. These resins are used in coatings, adhesives, and sealants where strong adhesion and durability are required.[4][5] The ability to bond organic materials to inorganic surfaces is a key feature.[4]

-

Materials for Electronics and Optics: Its defined structure and low ionic content make it suitable for preparing silicone resins with high dielectric constants and low signal loss, which are essential for encapsulating and protecting sensitive electronic components.[1] It can also be used in the preparation of optical materials.[6]

Spectroscopic Characterization

For structural verification and quality control, NMR and FT-IR spectroscopy are indispensable tools. The following are the expected spectral features for this compound.

-

¹H NMR Spectroscopy (Expected):

-

δ 5.7 - 6.2 ppm: A complex multiplet region corresponding to the three protons of the vinyl groups (-CH=CH₂).

-

δ 0.2 - 0.3 ppm: A sharp singlet integrating to 18 protons, representing the methyl groups on the three outer silicon atoms (-Si(CH₃)₂-).

-

δ ~0.1 ppm: A sharp singlet integrating to 3 protons, representing the methyl group on the central silicon atom (CH₃-Si-).

-

-

FT-IR Spectroscopy (Expected):

-

~3050 cm⁻¹: C-H stretching of the vinyl group.

-

~2960 cm⁻¹: Asymmetric C-H stretching of the methyl groups.

-

~1600 cm⁻¹: C=C stretching of the vinyl group. A key band for monitoring crosslinking reactions.

-

~1410 cm⁻¹: Scissoring deformation of the vinyl group.

-

~1260 cm⁻¹: Symmetric C-H deformation of the Si-CH₃ groups.[7]

-

1100 - 1000 cm⁻¹: A very strong, broad absorption band characteristic of the Si-O-Si asymmetric stretching, confirming the siloxane backbone.

-

~840-800 cm⁻¹: Si-C stretching and CH₃ rocking from the Si-CH₃ groups.[7]

-

Safety and Handling Protocols

This compound is an industrial chemical that requires careful handling to minimize risk.

| Aspect | Guideline | Reference(s) |

| Hazard Identification | Irritating to eyes, respiratory system, and skin. | [1] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [1][8] |

| Handling | Avoid contact with skin, eyes, and inhalation of vapors.[1][9] Keep away from heat, sparks, and open flames.[10] Grounding and bonding of containers are recommended to prevent static discharge.[10] Handle under an inert atmosphere. | [11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] For long-term stability, store under an inert gas like nitrogen or argon. | [1] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[1] Skin: Wash off with soap and plenty of water.[9] Inhalation: Move the person to fresh air.[9][12] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][12] |

References

- Hubei Co-Formula Material Tech Co.,Ltd. Tris(vinyldimethylsiloxy)phenylsilane.

- ChemBK. This compound.

- Kunshan Push Trading Co.,LTD. This compound, CasNo.60111-52-6.

- PubChem. Tris(dimethylsilyloxy)-methylsilane.

- Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9.

- GSRS. This compound.

- Gelest, Inc. TRIS(DIMETHYLAMINO)

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane.

- Fisher Scientific.

- Ereztech. Tris(dimethylamino)

- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.

- Sigma-Aldrich. Tris(trimethylsilyl)

- Ningbo Inno Pharmchem Co., Ltd. Vinyl Tris(Methylisobutylketoximino)

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 [cfsilicones.com]

- 5. innospk.com [innospk.com]

- 6. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. wimna.com [wimna.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of Tris(vinyldimethylsiloxy)methylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Crosslinker and Monomer

Tris(vinyldimethylsiloxy)methylsilane, a branched organosiloxane with the chemical formula C13H30O3Si4, is a key building block in the synthesis of advanced silicone-based materials.[1] Its unique structure, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, imparts a combination of reactivity and flexibility. The vinyl groups serve as reactive sites for cross-linking reactions, particularly through hydrosilylation, making it a valuable component in the formulation of silicone elastomers, resins, and coatings.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Core Synthesis Methodology: A Step-by-Step Approach

The primary route for the synthesis of this compound involves the controlled reaction of methylvinyldimethoxysilane with methyltrichlorosilane in the presence of a suitable catalyst.[1] This process hinges on the principles of nucleophilic substitution at the silicon center, where the methoxy groups of methylvinyldimethoxysilane are displaced by the growing siloxane chain originating from the hydrolysis of methyltrichlorosilane.

Key Reactants and Their Roles

| Reactant | Chemical Formula | Role in the Reaction |

| Methylvinyldimethoxysilane | CH2=CHSi(CH3)(OCH3)2 | Source of vinyldimethylsiloxy groups |

| Methyltrichlorosilane | CH3SiCl3 | Central building block and source of the methylsilane core |

| Iron(III) acetylacetonate | Fe(acac)3 | Catalyst to facilitate the reaction |

| Water (adventitious or added) | H2O | Reacts with methyltrichlorosilane to initiate hydrolysis and condensation |

Experimental Protocol

The following protocol is adapted from established patent literature and represents a viable method for the laboratory-scale synthesis of this compound.[1]

1. Reactor Setup and Inert Atmosphere:

-

A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

-

It is crucial to maintain an inert atmosphere throughout the reaction to prevent unwanted side reactions with atmospheric moisture.

2. Initial Charge and Catalyst Introduction:

-

The reactor is charged with methylvinyldimethoxysilane.

-

A catalytic amount of iron(III) acetylacetonate is added to the methylvinyldimethoxysilane and dissolved with stirring.

3. Controlled Addition of Methyltrichlorosilane:

-

Methyltrichlorosilane is added dropwise to the stirred solution from the dropping funnel.

-

The reaction is exothermic; therefore, the addition rate should be carefully controlled to maintain the desired reaction temperature.

4. Reaction Execution:

-

The reaction mixture is heated to a temperature of approximately 60-70°C.

-

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

5. Work-up and Initial Purification:

-

Upon completion of the reaction, the crude product mixture is cooled to room temperature.

-

The mixture is then filtered to remove the catalyst and any solid byproducts.

-

The resulting solution is neutralized, for instance by washing with a dilute solution of sodium bicarbonate, to remove any acidic species.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Understanding the Chemical Transformation: Causality and Mechanism

The synthesis of this compound is a multistep process occurring in a single pot. The core of the reaction is the hydrolysis of methyltrichlorosilane and its subsequent condensation with methylvinyldimethoxysilane.

-

Hydrolysis of Methyltrichlorosilane: Methyltrichlorosilane is highly reactive towards water.[3][4] Even trace amounts of water present in the reactants or the reaction system can initiate the hydrolysis process, leading to the formation of silanol intermediates (MeSi(OH)Cl2, MeSi(OH)2Cl, and MeSi(OH)3) and hydrochloric acid (HCl).[3]

-

Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with the methoxy groups of methylvinyldimethoxysilane. This condensation is catalyzed by the iron(III) acetylacetonate. The reaction proceeds in a stepwise manner, with the sequential addition of three molecules of methylvinyldimethoxysilane to the central silicon atom originating from methyltrichlorosilane. Each condensation step releases a molecule of methanol.

-

Role of the Catalyst: Iron(III) acetylacetonate acts as a Lewis acid, activating the silicon-chlorine and silicon-methoxy bonds, thereby facilitating the nucleophilic attack and condensation reactions.

Logical Relationship Diagram

Caption: Simplified reaction pathway for the formation of this compound.

Purification: Achieving High Purity for Advanced Applications

The purity of this compound is critical for its performance in polymerization and cross-linking applications. The primary method for purifying the crude product is vacuum distillation .[1]

Step-by-Step Purification Protocol

-

Initial Stripping: The neutralized and filtered crude product is first subjected to distillation at atmospheric pressure or under a mild vacuum to remove low-boiling components, such as methanol and any unreacted starting materials.

-

Fractional Vacuum Distillation: The residue from the initial stripping is then distilled under high vacuum. This is necessary because this compound has a relatively high boiling point and may decompose at atmospheric pressure.

-

A fractionating column is recommended to achieve good separation from other siloxane oligomers that may have formed as byproducts.

-

The main fraction is collected at the appropriate boiling point and vacuum level.

-

Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C13H30O3Si4 |

| Molecular Weight | 346.72 g/mol |

| Purity (typical) | ≥95% |

| Appearance | Colorless to light yellow liquid |

Applications in Materials Science

This compound is primarily used as a cross-linking agent and a monomer in the synthesis of silicone-based polymers.[2] Its trifunctionality allows for the creation of highly branched and cross-linked polymer networks.

-

Silicone Elastomers: It is a key component in addition-cure silicone systems, where the vinyl groups react with Si-H functional polysiloxanes in the presence of a platinum catalyst to form a stable, cross-linked elastomer.[1]

-

Resins and Coatings: The incorporation of this monomer into silicone resins can enhance their thermal stability, mechanical properties, and adhesion to various substrates.

-

Hyperbranched Polymers: It serves as a building block for the synthesis of hyperbranched polycarbosiloxanes, which have unique rheological and thermal properties.[2]

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken.

-

Handling of Chlorosilanes: Methyltrichlorosilane is corrosive and reacts violently with water to produce hydrochloric acid.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent uncontrolled hydrolysis of the chlorosilane.

-

Distillation: Care should be taken during distillation, especially under vacuum, to avoid bumping and to ensure that the apparatus is properly assembled.

Conclusion

The synthesis of this compound via the catalyzed reaction of methylvinyldimethoxysilane and methyltrichlorosilane is a robust and scalable method for producing this important organosilicon monomer. Careful control of reaction conditions and rigorous purification by vacuum distillation are essential for obtaining a high-purity product suitable for demanding applications in the field of materials science. This guide provides a foundational understanding for researchers and professionals seeking to synthesize and utilize this versatile compound.

References

Sources

- 1. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]

- 2. EP1219666A2 - Hyperbranched polycarbosilanes, polycarbosiloxanes, polycarosilazenes and copolymers thereof - Google Patents [patents.google.com]

- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 4. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane (CAS Number 60111-52-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Siloxane Crosslinker

Tris(vinyldimethylsiloxy)methylsilane, identified by its CAS number 60111-52-6, is a specialized organosilicon compound that holds significant promise in the realm of advanced materials. Its unique molecular architecture, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, positions it as a versatile crosslinking agent and adhesion promoter. This guide aims to provide a comprehensive technical overview of its properties, synthesis, mechanisms of action, and potential applications, empowering researchers and professionals to harness its capabilities in their respective fields. While specific, publicly available peer-reviewed data on this exact molecule is limited, this guide synthesizes established principles of siloxane chemistry and data from closely related compounds to provide a robust and insightful resource.

Core Molecular and Physical Characteristics

This compound is a colorless to light yellow liquid with a unique combination of reactive vinyl groups and a flexible siloxane backbone.[1][2] These features are central to its utility in polymer chemistry.

| Property | Value | Reference |

| CAS Number | 60111-52-6 | [3][4] |

| Molecular Formula | C13H30O3Si4 | [3][5][6] |

| Molecular Weight | 346.72 g/mol | [3][5][6] |

| Appearance | Colorless and transparent liquid | [2] |

| Density | 0.89 g/cm³ at 25°C | [4][7] |

| Boiling Point | 135 °C | [4][7] |

| Refractive Index | 1.4148 | [4][7] |

| Flash Point | 179 °C | [4][7] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

| Synonyms | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane, 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | [4] |

Synthesis Pathway: A Multi-Step Approach

Step 1: Formation of Vinyldimethylsilane The synthesis likely commences with the reaction of vinyl chlorosilane and methyl chlorosilane to produce vinyldimethylsilane.

Step 2: Formation of a Chlorinated Intermediate The resulting vinyldimethylsilane is then reacted with a trichlorosilane, such as methyltrichlorosilane, to form a tris(vinyldimethylsilyl chloride)methylsilane intermediate.

Step 3: Introduction of Siloxy Groups Finally, the chlorinated intermediate is reacted with a source of silanol, leading to dechlorination and the introduction of the vinyldimethylsiloxy groups to yield the final product.

It is important to note that this is a generalized pathway, and optimization of reaction conditions, catalysts (such as linear phosphonitrilic chloride for similar reactions), and purification methods would be crucial for achieving high yields and purity.[8]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups and the analysis of similar vinylsiloxane compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons in the range of 5.5-6.5 ppm. The methyl protons on the silicon atoms would appear as sharp singlets in the upfield region, typically between 0.1 and 0.5 ppm. The integral ratios of these signals would be crucial for confirming the structure.[9][10]

-

¹³C NMR: The carbon NMR spectrum would display signals for the vinyl carbons between 120 and 140 ppm. The methyl carbons attached to silicon would resonate at a much higher field, typically in the range of 0-5 ppm.[11][12]

-

²⁹Si NMR: Silicon NMR is a powerful tool for characterizing polysiloxanes.[13] The spectrum of this compound would be expected to show distinct signals for the central silicon atom and the three equivalent silicon atoms of the vinyldimethylsiloxy groups. The chemical shifts would be indicative of the degree of substitution and the nature of the surrounding groups, with branched siloxanes showing characteristic shifts.[14][15][16][17]

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would provide valuable information about the key functional groups present in the molecule.[2]

-

Si-O-Si Stretching: A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the siloxane (Si-O-Si) linkages.[5][18][19][20]

-

Vinyl Group Vibrations: The presence of the vinyl groups would be confirmed by C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching of the vinyl group above 3000 cm⁻¹.[2]

-

Si-CH₃ Vibrations: The methyl groups attached to silicon would exhibit characteristic bending vibrations around 1260 cm⁻¹.[5]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used for the analysis of polysiloxanes.[21][22][23][24][25] The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of 346.72 g/mol , along with characteristic fragmentation patterns resulting from the cleavage of the siloxane bonds.

Mechanisms of Action: The Chemistry Behind the Functionality

The utility of this compound stems from the reactivity of its vinyl groups and the inherent properties of its siloxane structure.

4.1. Crosslinking via Hydrosilylation

The vinyl groups are highly susceptible to hydrosilylation, a fundamental reaction in silicone chemistry.[1][26] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically in the presence of a platinum catalyst (e.g., Karstedt's catalyst).

Caption: Hydrosilylation crosslinking mechanism.

This reaction forms stable carbon-silicon bonds, leading to the formation of a three-dimensional network structure. The trifunctional nature of this compound allows it to act as a highly effective crosslinking node, imparting durability, thermal stability, and elastomeric properties to the resulting polymer.

4.2. Adhesion Promotion at Interfaces

Organofunctional silanes are widely used as adhesion promoters to enhance the bond between organic polymers and inorganic substrates.[27] The mechanism involves a dual-reactivity model.

Caption: Adhesion promotion mechanism of organofunctional silanes.

While this compound does not have traditional hydrolyzable groups like alkoxy groups, the siloxane bonds can undergo hydrolysis under certain conditions, or more likely, the vinyl groups can react with functional groups in the organic polymer matrix. This creates a robust chemical bridge at the interface, improving adhesion and providing resistance to environmental factors like moisture.

Applications in Advanced Materials

The unique properties of this compound make it a valuable component in a variety of applications.

5.1. Silicone Elastomers and Sealants

As a trifunctional crosslinker, this compound can be incorporated into addition-cure silicone formulations. Its inclusion can enhance the mechanical properties, such as tensile strength and tear resistance, of the cured elastomer. In sealants, it can improve adhesion to a wide range of substrates and enhance durability.

5.2. Coatings and Adhesives

In the coatings industry, this compound can be used as an additive to improve the adhesion of the coating to inorganic surfaces like glass and metal.[28] This is particularly important in applications requiring long-term performance and resistance to weathering. A related compound, 3-methacryloyloxypropyltris(vinyldimethylsiloxy)silane, has been mentioned in patents for sacrificial adhesive coatings, highlighting the potential for this class of molecules in specialized applications.[26]

5.3. Intermediate in Chemical Synthesis

This molecule serves as a valuable building block for the synthesis of more complex organosilicon compounds and polymers.[1][7] Its reactive vinyl groups provide sites for further functionalization, allowing for the creation of tailor-made materials with specific properties.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1][7] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis and premature reaction.[4]

Conclusion: A Versatile Tool for Material Innovation

This compound stands out as a highly functional and versatile molecule in the field of organosilicon chemistry. Its ability to act as a potent crosslinker and adhesion promoter opens up a wide array of possibilities for the development of high-performance polymers, coatings, and adhesives. While further research and publication of specific experimental data are needed to fully elucidate its potential, the foundational principles of siloxane chemistry strongly suggest its value as a key component in the next generation of advanced materials. This guide provides a solid framework for researchers and professionals to begin exploring the exciting opportunities that this unique compound offers.

References

-

ACS Publications. Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Available at: [Link]

-

Tascon USA. Polysiloxane (Silicone) Analysis Laboratory. Available at: [Link]

-

Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Available at: [Link]

-

PubMed. Characterization by mass spectrometry of an unknown polysiloxane sample used under uncontrolled medical conditions for cosmetic surgery. Available at: [Link]

- Google Patents. US8263720B1 - Sacrificial adhesive coatings.

-

National Institutes of Health. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Available at: [Link]

-

ChemBK. This compound. (2024-04-10). Available at: [Link]

-

Sci-Hub. Comparative studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF MS and on-line GPC-ESI-TOF MS. Available at: [Link]

-

National Institutes of Health. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Available at: [Link]

-

National Institutes of Health. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available at: [Link]

-

ResearchGate. Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... Available at: [Link]

-

Magritek. Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]

-

ResearchGate. 29 Si NMR chemical shifts and intensities for polysiloxanes. Available at: [Link]

-

ChemBK. This compound. (2024-04-10). Available at: [Link]

-

ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019-05-14). Available at: [Link]

-

Dalton Transactions (RSC Publishing). A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes. Available at: [Link]

-

Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Available at: [Link]

-

MDPI. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020-10-25). Available at: [Link]

-

ResearchGate. FTIR analysis of silane grafted high density polyethylene. (2025-08-06). Available at: [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

-

ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH... Available at: [Link]

-

SpectraBase. Vinyltriethoxysilane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

gsrs. This compound. Available at: [Link]

- Google Patents. EP1241171A1 - Preparation of branched siloxanes.

-

ResearchGate. 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... Available at: [Link]

-

ResearchGate. Illustration of (a) reaction between methyltrichlorosilane and... Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

- Google Patents. CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer.

-

Chongqing Chemdad Co. This compound. Available at: [Link]

- Google Patents. US4113665A - Coatings prepared from trialkoxysilanes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]

- 13. magritek.com [magritek.com]

- 14. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pstc.org [pstc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Polysiloxane (Silicone) Analysis Laboratory | tasconusa.com [tasconusa.com]

- 23. Characterization by mass spectrometry of an unknown polysiloxane sample used under uncontrolled medical conditions for cosmetic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sci-hub.box [sci-hub.box]

- 26. sci-hub.se [sci-hub.se]

- 27. pubs.acs.org [pubs.acs.org]

- 28. rsc.org [rsc.org]

An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Tris(vinyldimethylsiloxy)methylsilane, a versatile organosilicon compound with significant potential in advanced materials science, particularly for applications in the pharmaceutical and medical device sectors. This document will delve into its fundamental properties, synthesis, and key applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound, identified by the CAS number 60111-52-6, is a key building block in silicone chemistry. Its unique structure, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, imparts a valuable combination of reactivity and stability.

| Property | Value | Reference |

| Molecular Formula | C13H30O3Si4 | [1][2][3] |

| Molecular Weight | 346.72 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 135 °C | [3] |

| Density | 0.89 g/cm³ | [3][4] |

| Refractive Index | 1.4148 | [3][4] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, dimethylformamide) | [4] |

Synthesis Pathway: A Stepwise Approach

The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental principles of organosilicon chemistry. The general synthetic route is outlined below.[4] The rationale behind this step-wise approach is to build the molecule with precision, ensuring high purity and yield of the final product.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis, emphasizing the critical control points for a successful reaction.

-

Synthesis of Vinyldimethylsilane: In a moisture-free reaction vessel under an inert atmosphere (e.g., argon or nitrogen), vinyl chlorosilane is reacted with a methylating agent, such as methylmagnesium bromide (a Grignard reagent), in an appropriate solvent like anhydrous diethyl ether. The reaction is typically performed at a controlled temperature to manage its exothermic nature. The resulting vinyldimethylsilane is then purified by distillation.

-

Formation of the Trishalosilane Intermediate: The purified vinyldimethylsilane is subsequently reacted with trichlorosilane. This step involves the hydrosilylation reaction, where the Si-H bond of trichlorosilane adds across the vinyl group of vinyldimethylsilane. This reaction is often catalyzed by a platinum catalyst, such as Karstedt's catalyst.

-

Hydrolysis and Condensation: The resulting tris(vinyldimethylsilyl chloride)methylsilane is carefully hydrolyzed by reacting it with a controlled amount of water or a silanol. This step replaces the chloro groups with hydroxyl groups, which then undergo condensation to form the stable siloxane bonds of the final product, this compound. The final product is then purified, typically by vacuum distillation, to remove any byproducts or unreacted starting materials.

Applications in Advanced Technologies

The vinyl groups in this compound are amenable to hydrosilylation reactions, making it an excellent crosslinking agent in the formulation of various silicone-based materials.[4]

Crosslinking Agent for Silicone Elastomers

In the presence of a hydrosilane-containing polymer and a platinum catalyst, the vinyl groups of this compound can readily participate in hydrosilylation to form a stable, crosslinked network. This is the fundamental chemistry behind the curing of many addition-cure silicone elastomers, which are widely used in the medical device industry for applications such as catheters, tubing, and seals.

Illustrative Crosslinking Reaction Workflow

Caption: Hydrosilylation crosslinking using this compound.

Surface Modification of Medical Devices

Silane coatings are increasingly used for medical devices to impart desirable surface properties such as hydrophobicity, lubricity, and biocompatibility.[5] While specific research on this compound in this application is not widely published, its chemical structure suggests its potential as a component in such coatings. The vinyl groups can be functionalized to attach bioactive molecules, or the siloxane backbone can be tailored to create a lubricious, non-fouling surface.

Component in Drug Delivery Systems

Silicone-based materials are explored for controlled drug release applications due to their biocompatibility and tunable permeability. This compound can be used as a crosslinker to control the network density of a silicone matrix, thereby modulating the release kinetics of an entrapped therapeutic agent. For instance, in transdermal patches or implantable devices, a higher degree of crosslinking would generally lead to a slower, more sustained release profile. Recent research has highlighted the use of silicone-based resins in 3D printed intravaginal rings for sustained co-delivery of antiretrovirals and contraceptive drugs.[6]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in drug development and medical device manufacturing. Its well-defined molecular structure and reactive vinyl groups allow for its use as a precise crosslinking agent and a building block for functional silicone materials. A thorough understanding of its properties and reaction chemistry is crucial for harnessing its full potential in creating next-generation medical technologies.

References

-

This compound - ChemBK. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

This compound Two Chongqing Chemdad Co. Available at: [Link]

-

Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. Available at: [Link]

-

Drug delivery systems for female sexual and reproductive health applications. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Dissertation or Thesis | Drug delivery systems for female sexual and reproductive health applications | ID: 5138jq69p | Carolina Digital Repository [cdr.lib.unc.edu]

An In-depth Technical Guide to the Solubility of Tris(vinyldimethylsiloxy)methylsilane in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(vinyldimethylsiloxy)methylsilane in organic solvents. As an organosilicon compound with potential applications in advanced material synthesis and drug delivery formulations, a thorough understanding of its solubility is critical for its effective utilization. This document synthesizes theoretical principles of solubility, qualitative experimental observations, and predictive assessments based on the "like dissolves like" principle. Furthermore, it outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. The guide is structured to provide not just data, but a foundational understanding of the underlying chemical principles governing the solubility of this unique siloxane.

Introduction to this compound

This compound, with the chemical formula C₁₃H₃₀O₃Si₄, is a member of the organosiloxane family.[1] These compounds are characterized by a silicon-oxygen backbone, which imparts a unique combination of properties, including thermal stability and chemical inertness. The presence of vinyl functional groups in this compound makes it a valuable precursor and crosslinking agent in the synthesis of specialized silicone polymers and materials.

In the realm of pharmaceutical sciences, siloxane-based excipients are gaining increasing attention for their role in novel drug delivery systems. Silicones are utilized for their biocompatibility, aesthetic properties in topical formulations, and their ability to act as carriers for active pharmaceutical ingredients (APIs).[2][3] Their unique physicochemical properties, such as low surface tension and high permeability, offer potential advantages in topical and transdermal drug delivery.[2][4] Understanding the solubility of functionalized siloxanes like this compound is a critical first step in exploring their potential as excipients in drug formulations, where they might be used to improve the solubility and bioavailability of APIs.[5]

Theoretical Framework: Predicting Solubility

The fundamental principle governing the solubility of a compound is "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

-

Nonpolar Solvents: These solvents, such as hydrocarbons (e.g., hexane, toluene), have a uniform distribution of electron density and readily dissolve nonpolar solutes.

-

Polar Aprotic Solvents: Solvents like acetone and dimethylformamide possess polar bonds but lack acidic protons. They can dissolve a range of solutes.

-

Polar Protic Solvents: These solvents, including water and alcohols (e.g., ethanol, methanol), have polar bonds and acidic protons, allowing them to form hydrogen bonds. They are most effective at dissolving polar and ionic compounds.

This compound possesses a predominantly nonpolar character due to its siloxane backbone and methyl groups. The vinyl groups introduce some potential for localized polarity, but the overall molecule is expected to behave as a nonpolar to weakly polar compound. Therefore, it is predicted to be highly soluble in nonpolar and weakly polar organic solvents.

Qualitative and Predictive Solubility Profile

Direct quantitative solubility data for this compound is not widely published. However, based on available information and the principles of chemical similarity, a qualitative and predictive solubility profile can be constructed. One source explicitly states that this compound is soluble in many organic solvents, including ethanol, ether, and dimethylformamide.[6] This aligns with the expected behavior of siloxanes.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. This predictive profile is based on the general solubility of silanes and siloxanes in organic solvents.[7][8]

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Toluene | Nonpolar, Aromatic | Highly Soluble | The nonpolar nature of toluene aligns well with the nonpolar siloxane backbone of the solute. |

| Hexane | Nonpolar, Aliphatic | Highly Soluble | Similar to toluene, the nonpolar aliphatic structure of hexane is expected to readily solvate the nonpolar solute. |

| Diethyl Ether | Weakly Polar | Soluble | The ether provides a weakly polar environment that can accommodate the siloxane structure. |

| Chloroform | Weakly Polar | Soluble | Chloroform's ability to dissolve a wide range of organic compounds suggests good solubility for this siloxane. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile solvent for many polymers and is expected to be a good solvent for this compound. |

| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone may lead to slightly reduced, but still significant, solubility compared to nonpolar solvents. |

| Ethanol | Polar Protic | Soluble | While a polar protic solvent, ethanol has a significant nonpolar alkyl chain, which likely contributes to its ability to dissolve the siloxane, as has been qualitatively reported.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Qualitative data indicates solubility in DMF, a highly polar aprotic solvent.[6] |

| Methanol | Polar Protic | Sparingly Soluble | The high polarity and hydrogen bonding capacity of methanol may make it a poorer solvent compared to ethanol. |

| Water | Polar Protic | Insoluble | The significant difference in polarity between the nonpolar siloxane and highly polar water predicts insolubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond predictive assessments, a robust experimental protocol is necessary to determine the precise solubility of this compound in various organic solvents. The following methodology provides a standardized approach for generating reliable quantitative data.

Objective

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The key is to ensure that there is undissolved solute present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe.

-

Immediately pass the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample by GC-FID and use the calibration curve to determine the concentration of the solute in the saturated solution.

-

Data Calculation

The solubility can be expressed in various units, such as:

-

g/100 mL of solvent: (mass of solute / volume of solvent) x 100

-

mol/L of solvent: (moles of solute / volume of solvent in L)

Experimental Workflow Diagram

Figure 1: A schematic of the experimental workflow for the quantitative determination of solubility.

Conclusion

References

-

Silane - Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]

-

What is the solubility of A Silane Coupling Agent?. (2025, June 20). Retrieved January 21, 2026, from [Link]

- Detriche, S., et al. (2021).

-

Contract Pharma. (2009, June 3). Silicone Excipients in Drug Development. Retrieved January 21, 2026, from [Link]

-

KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues. Retrieved January 21, 2026, from [Link]

-

Silico® Solutions. (n.d.). Pharmaceutical Silicone Applications. Retrieved January 21, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved January 21, 2026, from [Link]

-

Siwin. (n.d.). Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]

-

Gelest, Inc. (2015, November 24). TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95%. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Gelest. (2014, June 23). METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech-95. Retrieved January 21, 2026, from [Link]

-

Chem-Impex. (n.d.). Tris(2-methoxyethoxy)(vinyl)silane. Retrieved January 21, 2026, from [Link]

-

Kunshan Push Trading Co.,LTD. (n.d.). This compound, CasNo.60111-52-6. Retrieved January 21, 2026, from [Link]

-

Changfu Chemical. (n.d.). Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Retrieved January 21, 2026, from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Tris(vinyldimethylsiloxy)phenylsilane. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methyltris(trimethylsiloxy)silane. Retrieved January 21, 2026, from [Link]

Sources

- 1. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. contractpharma.com [contractpharma.com]

- 4. dupont.com [dupont.com]

- 5. Chemical Synthesis - Siwin [siwinsilicone.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uychem.com [uychem.com]

"Tris(vinyldimethylsiloxy)methylsilane" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Tris(vinyldimethylsiloxy)methylsilane

For professionals in research, development, and manufacturing, the innovative potential of organosilicon compounds is vast. This compound (CAS No. 60111-52-6) is a key building block, serving as a versatile crosslinking agent and an intermediate in the synthesis of advanced silicone polymers, rubbers, and specialized nanomaterials.[1] Its utility in creating materials with high thermal stability and specific dielectric properties makes it valuable in both electronics and optical applications.[2][3]

However, realizing its potential requires a comprehensive understanding of its properties and a rigorous approach to its handling. This guide provides a deep dive into the safety protocols and handling precautions for this compound, grounded in authoritative data to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

The primary documented hazards associated with this compound are its irritant properties. According to available safety information, it is classified with the risk code 36/37/38, indicating that it is irritating to the eyes, respiratory system, and skin.[4]

-

Eye Irritation: Direct contact with the liquid or its vapors can cause redness, pain, and inflammation.

-

Respiratory Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and lungs, potentially causing coughing or shortness of breath. The boiling point of 135°C suggests a moderate volatility, making vapor inhalation a credible risk during handling at room temperature, especially in poorly ventilated areas.[5]

-

Skin Irritation: Prolonged or repeated skin contact can cause dermatitis, redness, and discomfort.[4]

While this specific compound does not have readily available data on flammability or explosivity, it is crucial to recognize that it belongs to the broader class of organosilane compounds. Certain silanes can pose flammability or even explosion hazards under specific conditions, such as in the presence of aluminum halides or upon exposure to air for certain N-lithio and sodio-silazanes.[6] Therefore, a prudent approach involves treating the substance with caution and avoiding conditions that could lead to unforeseen reactivity.

Physicochemical Properties for Risk Mitigation

Understanding the physical and chemical properties of a substance is the foundation of a robust safety plan. These characteristics dictate its behavior in the laboratory environment and inform the necessary control measures.

| Property | Value | Significance for Handling |

| Molecular Formula | C₁₃H₃₀O₃Si₄ | Indicates a complex organosilicon structure. |

| Molecular Weight | 346.72 g/mol | Low volatility but vapors can still be present.[7] |

| Appearance | Colorless to light yellow liquid | Allows for easy visual identification of spills. |

| Boiling Point | 135 °C | Vapors can accumulate in enclosed spaces.[5] |

| Melting Point | < 0 °C | Will be in liquid form under all standard lab conditions.[5] |

| Density | 0.89 g/cm³ | Less dense than water. |

| Flash Point | 179 °C | High flash point suggests low flammability risk under normal conditions.[5] |

| Solubility | Soluble in many organic solvents | Informs the choice of cleaning agents for decontamination. |

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal diligence is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[8] Due to its classification as a respiratory irritant, all operations that may generate aerosols or vapors—including weighing, transferring, and mixing—must be conducted within a fume hood to prevent inhalation.[4][9]

Work surfaces inside the hood should be protected with disposable, plastic-backed absorbent paper to contain any minor drips or spills, simplifying the subsequent decontamination process.[10]

Standard Operating Protocol (SOP) for Handling

The following step-by-step protocol outlines the essential workflow for safely handling this compound.

-

Preparation:

-

Ensure a chemical fume hood is certified and operational.

-

Read and understand the Safety Data Sheet (SDS) or equivalent safety information.[11]

-

Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, inside the fume hood.

-

Cover the work surface with absorbent bench paper.[10]

-

-

Personal Protective Equipment (PPE):

-

Don all required PPE as detailed in Section 4 before approaching the chemical.

-

-

Chemical Handling:

-

Perform all manipulations of the chemical at least 6 inches inside the fume hood sash.

-

Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.[10][12]

-

When transferring, pour slowly and carefully to minimize splashing or aerosol generation.

-

Keep containers sealed when not in immediate use to reduce vapor concentration.

-

-

Post-Handling & Cleanup:

-

Decontaminate any non-disposable equipment that has come into contact with the compound.

-

Carefully wipe down the work surface within the fume hood.

-

Dispose of all contaminated waste, including gloves and bench paper, in a designated, sealed waste container.

-

Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[12]

-

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent dermal and ocular exposure. Safety phrase S36/37/39 explicitly calls for suitable protective clothing, gloves, and eye/face protection.[4]

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes and vapors, fulfilling the S26 requirement.[4] |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contamination is suspected.[8][12] |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[8] |

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[8] |

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[9]

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention as mandated by safety phrase S26.[4][12]

-

Skin Contact: Promptly flush the affected area with plenty of water and remove any contaminated clothing. Wash the area thoroughly with soap and water. If irritation persists, seek medical attention.[12]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For small laboratory spills:

-

Alert personnel in the immediate area.

-

Contain the spill using an absorbent material like sand or a commercial absorbent from a spill kit.[11]

-

Clean the area, working from the outside in. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site once the material has been removed.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed to prevent moisture contamination and vapor release. Store in accordance with local regulations for organic chemicals.[11]

-

Disposal: Dispose of waste material, including empty containers and contaminated absorbents, in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.[8] Waste should be collected in designated "Organic Liquid" or "Halogen-free Organic Waste" containers.[8]

References

- This compound Chemical Properties, Source: Molbase, URL: https://www.molbase.com/en/chem-60111-52-6.html

- Silicon Compounds: Register and Review (3rd ed.), Source: ResearchGate (originally Petrarch Systems), URL: https://www.researchgate.net/publication/259328224_Silicon-Compounds-Register-and-Review-3rd-edition

- This compound | 60111-52-6, Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6719586.htm

- This compound, Source: ChemBK, URL: https://www.chembk.com/en/chem/Tris(vinyldimethylsiloxy)methylsilane

- 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane, Source: CymitQuimica, URL: https://www.cymitquimica.com/cas/60111-52-6

- This compound, 95%, Source: CymitQuimica, URL: https://www.cymitquimica.com/products/S21500

- Rules for the Safe Handling of Chemicals in the Laboratory, Source: Princeton University, URL: https://ehs.princeton.edu/book/export/html/356

- Additon cross-linking two-component silicon materials with a high shore d hardness, Source: Google Patents, URL: https://patents.google.

- PhD Thesis - TU Wien's reposiTUm, Source: TU Wien, URL: https://repositum.tuwien.at/bitstream/20.500.12708/14352/1/PhD%20Thesis%20-%20Juergen%20Kumpfmuller.pdf

- Laboratory Safety: Working Safely with Chemicals, Source: YouTube (TheCoderLucky), URL: https://www.youtube.

- Working with Chemicals - Prudent Practices in the Laboratory, Source: National Center for Biotechnology Information (NCBI) Bookshelf, URL: https://www.ncbi.nlm.nih.gov/books/NBK55856/

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals, Source: University of North Carolina at Chapel Hill, URL: https://ehs.unc.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances, Source: HSC Chemistry, URL: https://hscchemistry.org/safe-laboratory-practices-handling-and-disposing-of-organic-substances/

- Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides (PDF), Source: ResearchGate, URL: https://www.researchgate.net/publication/257564070_Two-photon-induced_thiol-ene_polymerization_as_a_fabrication_tool_for_flexible_optical_waveguides

- Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides, Source: ResearchGate, URL: https://www.researchgate.net/publication/274239845_Designed_Monomers_and_Polymers_Two-photon-induced_thiol-ene_polymerization_as_a_fabrication_tool_for_flexible_optical_waveguides

Sources

- 1. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]

- 2. CAS 60111-52-6: 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy… [cymitquimica.com]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. chembk.com [chembk.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane: Commercial Suppliers, Purity Grades, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Siloxane Building Block

Tris(vinyldimethylsiloxy)methylsilane is a key organosilicon compound characterized by a central methylsilane core bonded to three vinyldimethylsiloxy groups. This unique structure, featuring three reactive vinyl functionalities, makes it a valuable crosslinking agent and monomer in the synthesis of advanced silicone-based polymers. Its CAS number is most commonly cited as 60111-52-6 [1]. This guide provides a comprehensive overview of its commercial availability, purity grades, and the critical role it plays in various high-performance applications, offering insights into the causality behind its use in specialized polymer synthesis.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers, catering primarily to research and development as well as specialized industrial applications. The purity of this monomer is a critical parameter that can significantly influence the properties of the resulting polymers.

Leading Commercial Suppliers

Several chemical manufacturers and distributors list this compound in their catalogs. Notable suppliers include:

-

Kunshan Push Trading Co., LTD: A supplier based in China offering the compound for use in organic synthesis[2].

-

Alfa Chemistry: Lists this compound for research and experimental use[3].

-

Gelest (via distributors like CymitQuimica): Gelest, a prominent name in silicon chemistry, has historically offered this compound. While some listings may show it as discontinued, it is worth inquiring about its availability for specific needs[4].

-

ChemicalBook: This platform lists several suppliers in China, such as J & K SCIENTIFIC LTD. and Meryer (Shanghai) Chemical Technology Co., Ltd., that offer this compound[5].

-

American Custom Chemicals Corporation: Listed as a manufacturer for this chemical[5].

Available Purity Grades and Their Significance

The most commonly available purity grades for this compound are 95% and 97% . While higher purity grades may be available upon request for specialized applications, these two grades are standard for general research and development purposes.

| Purity Grade | Typical Application | Implication of Impurities |

| 95% | General polymer synthesis, initial research, applications where high optical clarity is not critical. | The 5% impurities may include starting materials, incompletely reacted intermediates, or byproducts from side reactions. These can affect the mechanical properties and thermal stability of the final polymer. |

| 97% Min. | Applications requiring more consistent polymer properties, such as in the synthesis of specialty silicone rubbers and some electronic materials. | A lower level of impurities leads to more predictable crosslinking and a more uniform polymer network, resulting in improved performance characteristics[2]. |

| >99% (Specialty) | High-performance applications like the synthesis of optical materials, including waveguides and components for the semiconductor industry, where high transparency and minimal signal loss are crucial. | Extremely low levels of impurities are essential to prevent light scattering, absorption, and other defects that can degrade optical performance. |

The nature of the impurities can be as critical as their quantity. Potential impurities in this compound can include:

-

Starting materials: Such as incompletely reacted chlorosilanes or silanols.

-

Side-reaction products: Including linear or cyclic siloxanes with varying numbers of vinyl groups.

-

Catalyst residues: From the synthesis process.

These impurities can act as chain terminators, plasticizers, or introduce defects into the polymer network, thereby altering the mechanical, thermal, and optical properties of the final material.

The Role of Purity in Key Applications

The choice of purity grade is intrinsically linked to the specific application and the desired performance of the final product. The vinyl groups on this compound are the primary reactive sites for polymerization, and any impurities can interfere with these reactions.

High-Performance Polymers and Crosslinking

This compound is a trifunctional monomer, meaning it can form three connections within a polymer network. This capability is leveraged in several polymerization techniques to create highly crosslinked structures.

One of the primary applications of this monomer is in platinum-catalyzed hydrosilylation reactions. In this process, the vinyl groups (-CH=CH₂) of this compound react with Si-H groups of another siloxane molecule to form a stable ethyl bridge (-CH₂-CH₂-). This reaction is fundamental to the curing of many silicone elastomers and the synthesis of complex polymer architectures like hyperbranched polycarbosiloxanes.

Causality Behind Experimental Choices: The use of a trifunctional monomer like this compound in hydrosilylation allows for the creation of a three-dimensional polymer network. The degree of crosslinking, which dictates the material's hardness, elasticity, and solvent resistance, can be precisely controlled by the stoichiometry of the vinyl and hydride functional groups. Impurities lacking vinyl groups can lead to incomplete crosslinking, resulting in a softer, weaker material with higher extractable content. Conversely, impurities with more than one vinyl group could lead to uncontrolled crosslinking and gelation.

Experimental Protocol: Synthesis of a Hyperbranched Polycarbosiloxane via Hydrosilylation

This protocol is based on the principles described in patent literature for the synthesis of hyperbranched polymers.

-

Materials:

-

This compound (vinyl-functional monomer)

-

Methyltris(dimethylsiloxy)silane (hydride-functional monomer)

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% platinum)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetonitrile (for washing)

-

-